BenchChemオンラインストアへようこそ!

Uridine Diphosphate

P2Y purinergic receptor pharmacology GPCR signaling phospholipase C activation

Researchers screening P2Y6 antagonists or developing enzymatic UDP-sugar synthesis platforms require the authentic cognate agonist-not UTP, ADP, or UDP-glucose, which are inactive at P2Y6 or confound multi-subtype assays. Uridine Diphosphate (UDP; CAS 58-98-0) is the only endogenous nucleotide that acts as a full agonist at human P2Y6 (EC₅₀ 0.30 μM, pEC₅₀ 6.5) without cross-activating P2Y2 or P2Y4. • Serves as the obligatory nucleoside diphosphate acceptor in SuSy-catalyzed UDP-α-D-glucose synthesis (255 mM titer, 85% yield, STY 25 g·L⁻¹·h⁻¹ at pH 5.0). • Functions as the central precursor for cascaded biosynthesis of UDP-Glc, UDP-GlcA, UDP-Xyl, UDP-Api, UDP-Fuc, UDP-Rha, and UDP-Ara in engineered S. cerevisiae platforms. • Supplied at ≥98% purity (HPLC); stored at -20°C with ambient-temperature shipping stability.

Molecular Formula C9H14N2O12P2
Molecular Weight 404.16 g/mol
CAS No. 58-98-0
Cat. No. B1205292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUridine Diphosphate
CAS58-98-0
SynonymsDiphosphate, Uridine
Pyrophosphate, Uridine
UDP
Uridine Diphosphate
Uridine Pyrophosphate
Molecular FormulaC9H14N2O12P2
Molecular Weight404.16 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)O
InChIInChI=1S/C9H14N2O12P2/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,10,12,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1
InChIKeyXCCTYIAWTASOJW-XVFCMESISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Uridine Diphosphate (UDP) Core Physicochemical Identity


Uridine diphosphate (UDP; CAS 58-98-0), a pyrimidine ribonucleoside 5′-diphosphate with molecular formula C₉H₁₄N₂O₁₂P₂ and molecular weight 404.16, serves both as an endogenous nucleotide metabolite and as the minimal uridine-based diphosphate scaffold for enzymatic glycosyl-transfer reactions [1]. Its sodium salt exhibits pKa values of 6.5 (diphosphate) and 9.4 (imide), and its free-acid β-phosphate pKa has been experimentally determined as approximately 6.0, governing its pH-dependent reactivity in biocatalytic UDP-sugar synthesis [2][3]. Unlike its triphosphate counterpart UTP or its sugar-conjugated derivatives such as UDP-glucose, UDP possesses a distinct diphosphate charge state and a non-conjugated uracil nucleobase that confer a unique selectivity profile at purinergic P2Y receptors—most notably the P2Y6 subtype where UDP functions as the cognate endogenous full agonist [4].

UDP Non-Interchangeability with UTP, ADP, and UDP-Sugars


Substituting UDP with the triphosphate analog UTP, the purine diphosphate ADP, or the sugar-conjugated form UDP-glucose leads to qualitatively different pharmacological and enzymatic outcomes. At the P2Y6 receptor, UDP is the cognate agonist that potently stimulates phospholipase C, whereas UTP and ADP exhibit only weak activity; conversely, UTP—but not UDP—potently activates P2Y4 [1]. Likewise, UDP-glucose preferentially activates the P2Y14 receptor rather than P2Y6 and cannot serve as a universal UDP donor in glycosyltransferase (GT) reactions without the appropriate sugar moiety, while UTP cannot replace UDP as the nucleotide diphosphate acceptor in sucrose synthase (SuSy)–catalyzed UDP-glucose synthesis [2][3]. The differential protonation state of the UDP β-phosphate (pKa ~6.0) relative to UDP-GlcNAc (where sugar attachment alters the phosphate pKa) further dictates pH-dependent enzyme kinetic behavior that is unique to the non-conjugated UDP scaffold [3][4]. For any experiment or production process dependent on P2Y6 signaling, nucleotide-diphosphate-specific enzyme kinetics, or the minimal uridine diphosphate building block, generic substitution is not scientifically supportable.

UDP Quantitative Differentiation Evidence


P2Y6 Receptor Selectivity vs. UTP, ATP, and ADP

In a direct comparative study, human P2Y6, P2Y4, and P2Y2 receptors were expressed in the same 1321N1 human astrocytoma cell line and challenged with UDP, UTP, ATP, and ADP. The P2Y6 receptor was activated most potently by UDP, whereas UTP, ATP, and ADP elicited only weak activation. In the same cellular background, the P2Y2 receptor was activated with similar potencies by ATP and UTP but not by ADP or UDP, and the P2Y4 receptor was activated most potently by UTP, less potently by ATP, and not at all by nucleotide diphosphates [1]. These results establish that at the P2Y6 receptor, UDP provides functional selectivity that is absent when UTP, ATP, or ADP is supplied.

P2Y purinergic receptor pharmacology GPCR signaling phospholipase C activation

P2Y6 Agonist Potency vs. UTP-Glucose and Analogs

UDP activates the human P2Y6 receptor with an EC₅₀ of 0.30 μM (pEC₅₀ 6.5) as determined in a comprehensive medicinal chemistry study where it served as the reference endogenous agonist against which all structural modifications were benchmarked [1]. A separate study reported UDP with an EC₅₀ of 0.14 μM at the same receptor [2]. Critically, UTP-glucose—a UDP-sugar conjugate that might be considered an alternative—was completely inactive at P2Y6 under identical assay conditions, while its conformationally constrained (S)-methanocarba analog achieved only weak activity (EC₅₀ 2.47 μM) [1]. For researchers requiring the highest P2Y6 potency without off-target P2Y14 activation (where UDP-glucose is equipotent to UDP), the non-conjugated UDP scaffold is the only viable choice.

P2Y6 receptor agonist potency EC50 structure-activity relationship

β-Phosphate pKa and UDP-Glucose Synthesis Efficiency

The equilibrium constant (K_eq) for the sucrose synthase (SuSy)–catalyzed conversion of sucrose and UDP into UDP-α-D-glucose declines with increasing pH, driven by deprotonation of the UDP β-phosphate group above its pKa of approximately 6.0 [1]. This pKa value, determined by ³¹P NMR, is specific to non-conjugated UDP and differs from the diphosphate pKa values of sugar-conjugated species such as UDP-GlcNAc, where the attached monosaccharide shifts the electronic environment of the phosphate moiety [2]. In contrast, UTP—with a triphosphate chain—exhibits different protonation behavior and cannot serve as a substrate for SuSy, as the enzyme requires a nucleoside diphosphate acceptor. When the pH was controlled at the operational optimum of 5.0 (below the β-phosphate pKa), a UDP-glucose titer of 255 mM (144 g·L⁻¹) was obtained from UDP in 85% yield, with a space-time yield of 25 g·L⁻¹·h⁻¹ using only 0.1 g·L⁻¹ enzyme [1].

biocatalysis sucrose synthase UDP-glucose synthesis pH-dependent equilibrium

Substrate Inhibition as SuSy Enzyme Selection Criterion

When sucrose synthases from Acidithiobacillus caldus (bacterial) and Glycine max (soybean, plant) were compared side-by-side for UDP-glucose production, substrate inhibition by UDP superseded catalytic efficiency as the primary enzyme selection criterion [1]. The plant SuSy (G. max) suffered from pronounced substrate inhibition at elevated UDP concentrations, making the bacterial enzyme (A. caldus) the mandatory choice for high-UDP processes. This direct comparison demonstrates that UDP concentration tolerance is a differentiable performance parameter when sourcing UDP for biocatalytic applications: the same UDP lot can yield dramatically different productivities depending on the enzyme partner selected, and the enzyme must be matched to the intended UDP concentration regime.

substrate inhibition sucrose synthase kinetics bioprocess enzyme selection

Aqueous Solubility and Purity: UDP vs. UDP-Sugars

Uridine 5′-diphosphate disodium salt (CAS 27821-45-0, the most common commercial form for the free-acid CAS 58-98-0) displays water solubility of ≥100 mg/mL (≥223 mM), with DMSO insolubility, enabling high-concentration aqueous stock preparation without organic co-solvents [1]. Commercial reagent-grade UDP disodium salt is routinely supplied at ≥96.0% purity by HPLC (synthetic) or ≥98% (Ultra Pure Grade), with specifications including UV absorbance ratios (A250/A260 = 0.75 ± 0.05; A280/A260 = 0.38 ± 0.05) and λmax = 262 ± 1 nm that serve as identity and purity benchmarks not shared by UDP-sugar conjugates, which exhibit altered UV spectra due to the attached sugar moiety . These specifications are critical for procurement quality control and distinguish UDP from UDP-glucose (water solubility ~50 mg/mL) and other sugar-nucleotides that differ in both solubility and UV signature.

aqueous solubility HPLC purity procurement specification formulation

Metal-Ion-Catalyzed Decomposition Stability of UDP-Sugars

A foundational study on metal-ion-catalyzed decomposition of nucleoside diphosphate sugars demonstrated that UDP-galactose (UDP-Gal) decomposes two- to three-fold more rapidly than UDP-glucose (UDP-Glc) in the presence of Mn²⁺ at neutral pH, with apparent first-order rate constants (×10⁴ min⁻¹) of 70 for Mn²⁺ at pH 7.5 with 20 mM substrate [1]. While UDP itself (the non-conjugated diphosphate) is stable under these conditions, this differential lability of the sugar-nucleotide bond means that any in situ generated or contaminating UDP-sugar derived from UDP will exhibit sugar-specific degradation kinetics that can confound kinetic measurements if Mn²⁺ or other divalent cations (Eu³⁺, Co²⁺, Zn²⁺) are present in the assay buffer. Researchers using UDP as a precursor in metal-containing systems must therefore verify that UDP-sugar decomposition products (UMP and sugar cyclophosphates) are not interfering with downstream readouts.

nucleotide sugar stability metal-ion catalysis Mn2+ decomposition experimental design

UDP Exclusive Application Scenarios


P2Y6 Receptor Pharmacological Profiling and High-Throughput Screening

UDP is the only endogenous nucleotide that acts as a cognate full agonist at the human P2Y6 receptor (EC₅₀ 0.30 μM, pEC₅₀ 6.5), while UTP, ATP, and ADP are essentially inactive at this subtype [1]. For any screening campaign aimed at identifying P2Y6 antagonists, allosteric modulators, or biased agonists, only UDP—and not UTP or UDP-glucose—can serve as the reference agonist. UDP-glucose must be explicitly avoided because it is equipotent with UDP at the P2Y14 receptor but inactive at P2Y6, generating confounding signals in cell lines co-expressing multiple P2Y subtypes [1][2]. In addition, the P2Y2/P2Y4 selectivity data from the Nicholas et al. head-to-head comparison confirm that UDP produces a clean P2Y6 signal in 1321N1 astrocytoma cells without cross-activating P2Y2 or P2Y4 [2].

UDP-Glucose and UDP-Sugar Biocatalytic Production

In the sucrose synthase (SuSy)–catalyzed synthesis of UDP-α-D-glucose, UDP is the obligatory nucleoside diphosphate acceptor; UTP cannot substitute because the enzyme specifically requires a diphosphate, and UDP-glucose would bypass the reaction entirely by providing the product rather than the precursor [1]. The β-phosphate pKa of ~6.0 governs the thermodynamic equilibrium, and maintaining the reaction pH at 5.0 enables a UDP-glucose titer of 255 mM (85% yield) with a space-time yield of 25 g·L⁻¹·h⁻¹ [1]. For industrial-scale biocatalytic production of diverse UDP-sugars using engineered S. cerevisiae platforms, UDP serves as the central precursor from which UDP-Glc, UDP-GlcA, UDP-Xyl, UDP-Api, UDP-Fuc, UDP-Rha, and UDP-Ara are sequentially derived; substituting with a pre-formed UDP-sugar would collapse the entire biosynthetic cascade to a single product [3].

Nucleotide Diphosphate-Specific Enzyme Kinetics and Inhibitor Screening

Enzymes such as UDP-glucose pyrophosphorylase (UGPase) and nucleoside diphosphate kinase (NDPK) discriminate between UDP and UTP (or other NTPs) at the nucleotide binding site. UGPase uses UTP (not UDP) in the forward direction for UDP-glucose synthesis, while in the reverse pyrophosphorolysis direction it specifically binds UDP-glucose and releases UDP [1]. Similarly, the ordered Bi-Bi kinetic mechanism of erythrocyte UGPase requires that the nucleotide (UDP or UTP) adds first and is released last, with the diphosphate versus triphosphate state determining the reaction direction [2]. For inhibitor screening against these enzymes, using UTP in place of UDP—or vice versa—will probe entirely different kinetic steps and may miss nucleotide-diphosphate-specific inhibitors.

Nucleoside Diphosphate-Dependent RNA Synthesis

UDP serves as a substrate for polynucleotide phosphorylase (PNPase)–catalyzed RNA polymerization and can be co-polymerized with modified UDP analogs such as 5-mercaptouridine-5′-diphosphate, enabling the enzymatic synthesis of polyuridylic acid containing modified bases [1]. In contrast, UTP is the substrate for DNA-dependent RNA polymerases, and the two nucleotides engage distinct enzyme families. For researchers developing enzymatic RNA synthesis methods that exploit PNPase's ability to utilize nucleoside diphosphates rather than triphosphates, UDP is the required substrate form; UTP is not accepted by PNPase, and sugar-conjugated UDP derivatives are too large to enter the active site [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Uridine Diphosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.